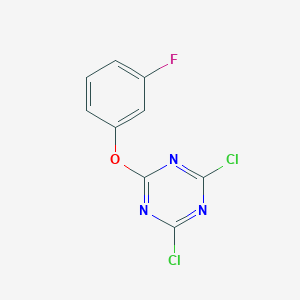

2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine

Description

Properties

IUPAC Name |

2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN3O/c10-7-13-8(11)15-9(14-7)16-6-3-1-2-5(12)4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKWKMCRFXFTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=NC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382301 | |

| Record name | 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112748-45-5 | |

| Record name | 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DICHLORO-6-(3-FLUOROPHENOXY)-1,3,5-TRIAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Analysis of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine

This technical guide provides a comprehensive overview of the synthesis and spectral characterization of 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine, a key intermediate in the development of novel agrochemicals and pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the analytical methodologies required for the unambiguous identification and quality control of this versatile compound.

Introduction: The Significance of this compound

This compound, with the chemical formula C₉H₄Cl₂FN₃O and a molecular weight of 260.05 g/mol , is a highly functionalized molecule of significant interest in medicinal and materials chemistry.[1] Its triazine core serves as a scaffold for the synthesis of a diverse range of compounds, including kinase inhibitors and other biologically active molecules. The strategic placement of two reactive chlorine atoms allows for sequential nucleophilic substitution, enabling the construction of complex molecular architectures. The presence of a 3-fluorophenoxy group can enhance the biological activity and fine-tune the electronic properties of the final products. Given its pivotal role as a synthetic building block, rigorous spectral analysis is paramount to ensure its identity, purity, and stability.

Synthesis and Purification: A Controlled Approach

The synthesis of this compound is achieved through a selective nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of one equivalent of 3-fluorophenol with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The key to a successful synthesis lies in the precise control of reaction conditions to favor monosubstitution and prevent the formation of di- and tri-substituted byproducts.

Experimental Protocol: Synthesis

A detailed, step-by-step methodology for the synthesis of this compound is outlined below. This protocol is designed to be a self-validating system, with in-process controls to ensure high yield and purity.

Materials:

-

Cyanuric chloride (TCT)

-

3-Fluorophenol

-

Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM), anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethanol

-

Deionized water

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyanuric chloride (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of 3-fluorophenol (1.0 eq) and diisopropylethylamine (1.0 eq) in anhydrous dichloromethane.

-

Add the 3-fluorophenol/DIEA solution dropwise to the cooled cyanuric chloride solution over 30 minutes, maintaining the temperature at 0°C.[2][3]

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an ethanol/water mixture to obtain this compound as a white solid.

Rationale for Experimental Choices

-

Temperature Control: Maintaining the reaction at 0°C is critical to ensure monosubstitution. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution. Higher temperatures can lead to the formation of undesired di- and tri-substituted products.[3]

-

Base Selection: Diisopropylethylamine (DIEA) is used as a non-nucleophilic base to neutralize the HCl generated during the reaction. Its organic nature ensures good solubility in the reaction medium.

-

Solvent Choice: Dichloromethane is an excellent solvent for the reactants and does not participate in the reaction.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the comprehensive characterization of this compound. This section details the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the title compound. Both ¹H and ¹³C NMR are routinely employed for its characterization.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

Experimental Protocol: A sample of 5-10 mg of the compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz or higher spectrometer.

-

Data Interpretation: The aromatic protons of the 3-fluorophenoxy group are expected to appear as a complex multiplet in the range of δ 7.30-7.45 ppm.[1] The integration of this multiplet should correspond to four protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

-

Experimental Protocol: A sample of 20-30 mg of the compound is dissolved in 0.6-0.7 mL of CDCl₃ with TMS. The spectrum is typically acquired with proton decoupling.

-

Data Interpretation: The carbon atoms of the triazine ring are expected to resonate in the downfield region, typically between δ 165-175 ppm. The carbon atoms of the 3-fluorophenoxy group will appear in the aromatic region (δ 115-165 ppm), with the carbon attached to the fluorine atom exhibiting a characteristic C-F coupling.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.30 - 7.45 (m, 4H) | 115 - 165 |

| Triazine Carbons | - | 165 - 175 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining accurate mass measurements.

-

Experimental Protocol: The analysis is typically performed using electrospray ionization (ESI) in positive ion mode. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer.

-

Data Interpretation: The protonated molecule, [M+H]⁺, is expected to be the base peak. The molecular formula C₉H₄Cl₂FN₃O gives a calculated monoisotopic mass of 258.9742 g/mol . Therefore, the expected m/z for the [M+H]⁺ ion is 259.9820. One source reports an observed LCMS [M+H]⁺ at m/z 261.1, which is consistent with this calculated value.[1] Another source mentions an expected [M+H]⁺ of 288.98, which is likely an error or refers to a different adduct.[1] The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms, with the M+2 and M+4 peaks having significant intensities.

Caption: Proposed fragmentation pathway for this compound in ESI-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Experimental Protocol: The spectrum can be recorded on a solid sample using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Interpretation: The FTIR spectrum is expected to show characteristic absorption bands for the triazine ring, the C-Cl bonds, the C-O-C ether linkage, and the aromatic C-H and C=C bonds of the fluorophenoxy group.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Triazine Ring (C=N stretching) | 1550 - 1450 |

| Aromatic C=C Stretching | 1600 - 1400 |

| C-O-C Stretching (Aryl Ether) | 1270 - 1230 |

| C-Cl Stretching | 850 - 550 |

| C-F Stretching | 1400 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

-

Experimental Protocol: A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) is prepared, and the absorbance is measured over the UV-Vis range (typically 200-800 nm).

-

Data Interpretation: The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions within the triazine and fluorophenoxy chromophores. The presence of the conjugated system will likely result in absorption maxima in the UV region. For similar triazine derivatives, absorption maxima are often observed in the 220-280 nm range.

Conclusion

The successful synthesis and characterization of this compound are crucial for its application in further chemical transformations. This guide has provided a detailed framework for its preparation and comprehensive spectral analysis. By adhering to the described protocols and understanding the principles behind the data interpretation, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development endeavors.

References

-

This compound. BenchChem.

-

Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry.

-

Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine

Executive Summary

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine, a key intermediate in the synthesis of diverse chemical entities. Authored for researchers and drug development professionals, this document delves into the theoretical prediction of the spectrum, detailing the nuanced electronic effects that govern chemical shifts and the complex spin-spin coupling patterns arising from both proton-proton and proton-fluorine interactions. A rigorous, field-proven experimental protocol for acquiring high-quality spectral data is presented, followed by a guide to data processing and interpretation. The content is grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction: The Molecule and the Method

This compound is a heterocyclic compound featuring a triazine core. The differential reactivity of its two chlorine atoms makes it a valuable trifunctional linker, enabling the sequential and chemoselective introduction of various nucleophiles.[1] This property allows for the construction of complex, unsymmetrical triazine-based structures for applications in medicinal chemistry, agrochemicals, and materials science.

Given its role as a foundational building block, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing precise information about the molecular structure at the atomic level.[2] ¹H NMR, in particular, elucidates the electronic environment and connectivity of hydrogen atoms. This guide offers a detailed examination of the ¹H NMR spectrum of this specific triazine derivative, moving from theoretical principles to practical application.

Molecular Structure and Proton Environment Analysis

The structure of this compound contains a single proton-bearing moiety: the 3-fluorophenoxy group. The 1,3,5-triazine ring itself is devoid of protons. The aromatic ring of the phenoxy group has four distinct proton environments, herein designated H-2', H-4', H-5', and H-6' for clarity.

Figure 1: Molecular structure of this compound with proton designations.

Theoretical ¹H NMR Spectral Prediction

The appearance of the ¹H NMR spectrum is dictated by three primary factors: chemical shift (δ), spin-spin coupling (multiplicity), and integration.[3]

Chemical Shift (δ)

Aromatic protons typically resonate in the δ 6.5–8.0 ppm region.[4] The precise position of each signal is modulated by the electronic influence of the ring substituents.

-

-O-Triazine Group: The oxygen atom is electron-donating via resonance, which tends to shield the ortho (H-2', H-6') and para (H-4') positions, shifting them upfield (to lower δ values). However, the highly electron-deficient dichlorotriazine ring attached to the oxygen exerts a powerful inductive electron-withdrawing effect, deshielding the entire phenoxy ring and shifting all protons significantly downfield.

-

Fluorine Substituent: Fluorine is strongly electronegative, causing inductive deshielding of nearby protons. This effect is strongest at the ortho positions (H-2', H-4').[5]

The interplay of these effects results in a compressed and complex aromatic region. A precise prediction requires computational methods, but a qualitative ordering can be deduced. The strong deshielding from the dichlorotriazine moiety is the dominant effect, placing all four protons in the δ 7.2-7.8 ppm range.

Spin-Spin Coupling (J)

The multiplicity of each signal is determined by coupling to neighboring protons (H-H coupling) and the fluorine atom (H-F coupling). This results in complex splitting patterns beyond simple singlets, doublets, or triplets.[6]

-

Ortho H-H Coupling (³JHH): Typically 7–10 Hz.[7]

-

Meta H-H Coupling (⁴JHH): Typically 2–3 Hz.[7]

-

Ortho H-F Coupling (³JHF): Typically 7–11 Hz.[8]

-

Meta H-F Coupling (⁴JHF): Typically 4–8 Hz.[9]

Based on these coupling constants, the predicted multiplicities are:

-

H-2': Coupled to H-6' (meta, ⁴JHH), H-4' (para, ⁵JHH ~0 Hz), and F (ortho, ³JHF). Expected pattern: A doublet of doublets (dd) or a more complex doublet of multiplets (dm).

-

H-4': Coupled to H-5' (ortho, ³JHH), H-2' (para, ⁵JHH ~0 Hz), and F (ortho, ³JHF). Expected pattern: A triplet of doublets (td) or a complex multiplet, as the two ortho couplings (to H-5' and F) might be similar.

-

H-5': Coupled to H-4' (ortho, ³JHH), H-6' (ortho, ³JHH), and F (meta, ⁴JHF). Expected pattern: A triplet of doublets (td) or a complex multiplet.

-

H-6': Coupled to H-5' (ortho, ³JHH), H-2' (meta, ⁴JHH), and F (para, ⁵JHF). Expected pattern: A doublet of doublets (dd) or doublet of multiplets (dm).

Integration

The area under each signal is proportional to the number of protons it represents.[6] Since there is one of each unique proton (H-2', H-4', H-5', H-6'), the relative integration ratio will be 1:1:1:1.

Predicted Data Summary

Due to the significant overlap expected from the complex splitting patterns and similar chemical environments, the spectrum will likely present as a single, complex multiplet integrating to 4 protons, consistent with reports for analogous structures.[1] Resolving individual signals would likely require advanced techniques like 2D NMR.

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-2', H-4', H-5', H-6' | ~ 7.2 - 7.8 | Complex, overlapping multiplet (m) | ³JHH, ⁴JHH, ³JHF, ⁴JHF | 4H |

Experimental Protocol for Spectrum Acquisition

This protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum.

Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation.[10]

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[11] The concentration should be sufficient for a good signal-to-noise ratio without causing aggregation or solubility issues.

-

Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single residual proton peak (CHCl₃ at δ 7.26 ppm).[12]

-

Dissolution & Transfer: Ensure the sample is fully dissolved, using gentle vortexing if necessary. Using a Pasteur pipette plugged with a small amount of cotton or glass wool to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent).[13] Particulates can degrade magnetic field homogeneity and thus spectral resolution.

-

Labeling: Clearly label the NMR tube with the sample identity and solvent.

NMR Instrument Parameters (400 MHz Spectrometer)

The following parameters provide a robust starting point for data acquisition.

-

Experiment: Standard 1D proton (zg30).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Angle: 30 degrees (to allow for a shorter relaxation delay).

-

Acquisition Time (AQ): ~4 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 16 (increase if signal-to-noise is low).

-

Spectral Width (SW): 20 ppm (centered around 5 ppm).

Data Processing Workflow

Raw data, in the form of a Free Induction Decay (FID), must be mathematically processed to generate the final spectrum.[14][15]

-

Apodization (Window Function): Apply an exponential multiplication function (e.g., with a line broadening factor of 0.3 Hz) to the FID. This improves the signal-to-noise ratio at the cost of a slight decrease in resolution.

-

Fourier Transformation (FT): The FID (time-domain data) is converted into the spectrum (frequency-domain data) using a Fast Fourier Transform algorithm.[16]

-

Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are purely absorptive and have a flat baseline at their base.

-

Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm or the residual CHCl₃ peak to δ 7.26 ppm.

-

Integration: Define the integral regions for all signals to determine their relative proton counts.

Figure 2: Standard workflow for ¹H NMR analysis.

Interpretation and Conclusion

The resulting ¹H NMR spectrum of this compound is expected to be deceptively simple in its overall appearance but complex in its underlying detail. The analyst will observe a single group of signals in the aromatic region (approximately δ 7.2-7.8 ppm) which integrates to four protons. This multiplet arises from the extensive overlap of the four distinct, heavily coupled aromatic protons (H-2', H-4', H-5', H-6').

The complexity serves as a fingerprint for the 3-fluorophenoxy moiety. While a 1D spectrum confirms the presence and stoichiometry of this group, it is generally insufficient to assign each proton individually or extract all coupling constants due to second-order effects and signal overlap. For unambiguous assignment of each proton and confirmation of connectivity, further two-dimensional (2D) NMR experiments, such as ¹H-¹H COSY (Correlation Spectroscopy), would be required.[2]

References

- Lindon, J. C. (n.d.). NMR Data Processing. Encyclopedia of Spectroscopy and Spectrometry.

- JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices. JEOL USA Blog.

- Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology.

- OpenOChem Learn. (n.d.). Interpreting ¹H NMR.

- The MetaRbolomics book. (n.d.).

- Scribd. (n.d.).

- Benchchem. (n.d.). This compound.

- Organomation. (n.d.).

- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.

- Western University. (n.d.).

- Chemistry For Everyone. (2025, August 24).

- University document. (n.d.).

- Chemistry LibreTexts. (2020, April 29).

- Compound Interest. (n.d.). A Guide to ¹H NMR Chemical Shift Values.

- Emery Pharma. (2018, April 2).

- Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.

- University of Puget Sound. (n.d.).

- Chemistry with Caroline. (2021, October 6).

- Chemistry LibreTexts. (2024, March 17).

- Alfa Chemistry. (n.d.). ¹⁹F Coupling Constants Table.

- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy, 10, 83-756.

Sources

- 1. benchchem.com [benchchem.com]

- 2. emerypharma.com [emerypharma.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. acdlabs.com [acdlabs.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. eclass.uoa.gr [eclass.uoa.gr]

- 10. organomation.com [organomation.com]

- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 12. depts.washington.edu [depts.washington.edu]

- 13. publish.uwo.ca [publish.uwo.ca]

- 14. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 15. youtube.com [youtube.com]

- 16. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

An In-Depth Technical Guide to the LC-MS Analysis of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine

Introduction: The Analytical Imperative for a Novel Triazine Derivative

2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine is a highly functionalized synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science.[1] Its triazine core, substituted with two reactive chlorine atoms and a fluorophenoxy group, makes it a versatile building block for the synthesis of novel compounds with potential biological activities, including antimicrobial and anticancer properties.[1] The precise and accurate quantification of this molecule is paramount during drug discovery and development for pharmacokinetic studies, metabolite identification, and quality control of active pharmaceutical ingredients (APIs).

This guide provides a comprehensive, field-proven framework for the development and validation of a robust liquid chromatography-mass spectrometry (LC-MS) method for the analysis of this compound. The methodologies described herein are grounded in established analytical principles and are designed to be a self-validating system, ensuring data integrity and regulatory compliance.

Chapter 1: Foundational Principles of the LC-MS Method

The successful analysis of this compound hinges on the synergistic combination of liquid chromatography for separation and mass spectrometry for detection and quantification. The inherent properties of the analyte—a halogenated aromatic compound—guide the strategic choices in our method development.

The Rationale for Reversed-Phase Chromatography

This compound is a moderately hydrophobic molecule, making reversed-phase high-performance liquid chromatography (RP-HPLC) the ideal separation technique.[2][3] The use of a C18 stationary phase provides a non-polar environment that facilitates the retention of the analyte through hydrophobic interactions. The elution is then controlled by a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[4] A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure a sharp peak shape and efficient separation from potential impurities or metabolites.

Ionization and Detection: The Power of Tandem Mass Spectrometry (MS/MS)

Electrospray ionization (ESI) is the preferred ionization technique for this analyte due to its ability to generate intact protonated molecules ([M+H]⁺) with high efficiency, a common characteristic for nitrogen-containing heterocyclic compounds like triazines.[5][6] The molecular weight of this compound is 260.05 g/mol , and we anticipate the formation of a protonated molecule at an m/z of approximately 261.0.[1][7]

For highly selective and sensitive quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice.[8] This technique involves the selection of the precursor ion ([M+H]⁺) in the first quadrupole, its fragmentation in the collision cell, and the detection of specific product ions in the third quadrupole. This two-stage mass filtering significantly reduces chemical noise and enhances the signal-to-noise ratio, allowing for the detection of trace levels of the analyte in complex matrices.

Chapter 2: A Step-by-Step Experimental Protocol

This section details the complete workflow for the LC-MS analysis of this compound, from sample preparation to data acquisition.

Sample Preparation: The QuEChERS Approach

For the analysis of the analyte in complex matrices such as plasma or tissue homogenates, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is recommended for its efficiency and broad applicability.[9]

Protocol:

-

To 1 mL of the biological matrix in a 15 mL centrifuge tube, add 1 mL of acetonitrile.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Add 0.4 g of anhydrous magnesium sulfate and 0.1 g of sodium chloride.

-

Vortex immediately for 1 minute.

-

Centrifuge at 5000 x g for 5 minutes.

-

Transfer the upper acetonitrile layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

-

Vortex and transfer to an autosampler vial for LC-MS analysis.

Liquid Chromatography (LC) Conditions

The following LC conditions are optimized for the separation of this compound.

| Parameter | Condition | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent separation efficiency for hydrophobic compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | The acidic modifier promotes protonation of the analyte for positive ion ESI. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reversed-phase chromatography. |

| Gradient | 5% B to 95% B in 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min | A rapid gradient for high-throughput analysis while ensuring good peak shape. |

| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |

| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |

| Injection Volume | 5 µL | A typical injection volume for modern LC-MS systems. |

Mass Spectrometry (MS) Conditions

The following MS parameters are a starting point for the analysis and should be optimized for the specific instrument used.

| Parameter | Condition | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Triazines readily form protonated molecules. |

| Capillary Voltage | 3.5 kV | Optimized for efficient ion generation. |

| Source Temperature | 150°C | Facilitates desolvation of the ESI droplets. |

| Desolvation Temperature | 400°C | Ensures complete solvent evaporation. |

| Desolvation Gas Flow | 800 L/hr | Aids in the desolvation process. |

| Cone Gas Flow | 50 L/hr | Helps to focus the ions into the mass analyzer. |

| Collision Gas | Argon | An inert gas for efficient collision-induced dissociation. |

Multiple Reaction Monitoring (MRM) Parameters

Based on the structure of this compound, the following MRM transitions are proposed for quantification and confirmation. The precursor ion is the protonated molecule [M+H]⁺. The product ions are predicted based on the likely fragmentation pathways, which include the loss of chlorine and cleavage of the ether linkage.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| This compound | 261.0 | To be determined experimentally (e.g., loss of Cl, cleavage of ether) | To be optimized | Quantifier |

| This compound | 261.0 | To be determined experimentally | To be optimized | Qualifier |

Note: The optimal product ions and collision energies must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan.

Chapter 3: Method Validation - A Self-Validating System

A robust analytical method must be validated to demonstrate its suitability for the intended purpose. The validation of this LC-MS method should be performed in accordance with the guidelines from the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA).

Validation Parameters and Acceptance Criteria

| Parameter | Objective | Acceptance Criteria |

| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |

| Linearity | To demonstrate a proportional relationship between the analyte concentration and the instrument response. | A calibration curve with a correlation coefficient (r²) ≥ 0.99 over the expected concentration range. |

| Accuracy | To determine the closeness of the measured concentration to the true concentration. | The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |

| Precision | To assess the degree of scatter between a series of measurements. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically a signal-to-noise ratio of 10:1, with acceptable accuracy and precision. |

| Robustness | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in the results when parameters like column temperature, flow rate, and mobile phase composition are slightly varied. |

| Stability | To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration under the tested conditions. |

Chapter 4: Data Visualization and Workflow

Clear visualization of the experimental workflow and logical processes is crucial for understanding and implementing this technical guide.

Experimental Workflow Diagram

Caption: A comprehensive workflow for the LC-MS analysis of this compound.

Logical Flow for Method Development

Caption: Logical progression for the development and validation of the LC-MS method.

Conclusion: A Robust Tool for Drug Development

This technical guide provides a comprehensive and scientifically sound approach to the LC-MS analysis of this compound. By following the detailed protocols and validation guidelines presented, researchers, scientists, and drug development professionals can establish a reliable and robust analytical method. The principles of causality behind each experimental choice have been elucidated to empower the user with a deeper understanding of the method's intricacies. The successful implementation of this guide will ensure the generation of high-quality, defensible data, which is critical for advancing the development of novel therapeutics and materials based on this promising triazine derivative.

References

- Mobile phases compatible for LCMS - Shimadzu. (URL: Not available)

- Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. (URL: Not available)

- Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. (URL: Not available)

-

Quantification of Triazine Pesticides in Water by LC/MS/MS | Phenomenex. (URL: [Link])

- Selecting The Right Mobile Phase For Different Sample Matrices — And The Consumables That Ensure Accuracy in LC & LC-MS Workflows - News - ALWSCI. (URL: Not available)

-

This compound - LookChem. (URL: [Link])

-

1,3,5-Triazine-2,4-diamine, 6-chloro- - the NIST WebBook. (URL: [Link])

- INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (URL: Not available)

-

Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase - PubMed. (URL: [Link])

-

LC-MS/MS chromatograms of five triazines obtained after MSPD method was... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

2,4-Dichloro-6-methyl-1,3,5-triazine - SpectraBase. (URL: [Link])

-

1,3,5-Triazine - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

1,3,5-Triazine, 2,4,6-trichloro- - the NIST WebBook. (URL: [Link])

-

1,3,5-Triazine, 2,4,6-trifluoro- - the NIST WebBook. (URL: [Link])

-

Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement - NIH. (URL: [Link])

-

Mass Spectrometry: Fragmentation Mechanisms - YouTube. (URL: [Link])

-

HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. (URL: [Link])

-

11.8: Fragmentation Patterns in Mass Spectrometry - Chemistry LibreTexts. (URL: [Link])

-

Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives - arkat usa. (URL: [Link])

- RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE - Revue Roumaine de Chimie -. (URL: Not available)

- Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl - Refubium - Freie Universität Berlin. (URL: Not available)

Sources

- 1. benchchem.com [benchchem.com]

- 2. pp.bme.hu [pp.bme.hu]

- 3. Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of Triazine Pesticides in Water by LC/MS/MS | Phenomenex [phenomenex.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound|lookchem [lookchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine (CAS No. 112748-45-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine, identified by CAS number 112748-45-5, is a versatile heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a reactive dichlorotriazine core coupled with a fluorinated phenoxy moiety, makes it a valuable intermediate for the synthesis of a diverse range of functional molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, potential biological activities, and key experimental protocols, offering a technical resource for researchers exploring its applications.

The 1,3,5-triazine (or s-triazine) scaffold is a privileged structure in drug discovery, with several approved drugs for cancer therapy, such as altretamine, gedatolisib, and enasidenib, featuring this core. The strategic placement of substituents at the 2, 4, and 6 positions of the triazine ring allows for the fine-tuning of its physicochemical and biological properties. In the case of this compound, the two chlorine atoms serve as reactive sites for sequential nucleophilic substitution, enabling the construction of complex, unsymmetrical derivatives.[1] The presence of the 3-fluorophenoxy group can influence the electronic properties of the triazine ring, impacting its reactivity and potential interactions with biological targets.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 112748-45-5 | [1][2] |

| Molecular Formula | C₉H₄Cl₂FN₃O | [1] |

| Molecular Weight | 260.05 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)F)OC2=NC(=NC(=N2)Cl)Cl | [1] |

| InChI Key | POKWKMCRFXFTIO-UHFFFAOYSA-N | [1] |

| Physical State | Off-white to semi-solid | [3] |

| Melting Point | 138–140°C (for the analogous 2,4-dichloro-6-phenethoxy-1,3,5-triazine) | [3] |

| Solubility | Soluble in organic solvents such as Dichloromethane (DCM) and Tetrahydrofuran (THF). |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show multiplets in the aromatic region (approximately δ 7.30–7.45 ppm) corresponding to the protons of the 3-fluorophenyl group.[1] A singlet, potentially around δ 5.20 ppm, could be attributed to a proton on the triazine ring, although this is less common for fully substituted triazines.[1]

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum of similar 2,4-dichloro-6-substituted-s-triazines shows signals for the triazine carbons in the range of δ 164-173 ppm.[3] The carbons of the fluorophenyl group would appear in the aromatic region, with the carbon bearing the fluorine atom exhibiting a characteristic coupling.

-

Mass Spectrometry (LC-MS): The protonated molecule [M+H]⁺ is expected at an m/z of approximately 261.0.[1] The isotopic pattern will be characteristic of a molecule containing two chlorine atoms, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction, leveraging the differential reactivity of the chlorine atoms on the 2,4,6-trichloro-1,3,5-triazine (TCT) core.

Synthetic Workflow Diagram

Sources

A Technical Guide to Dichloro(fluorophenoxy)triazines: Versatile Scaffolds for Drug Discovery and Applied Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The chemical formula C₉H₄Cl₂FN₃O corresponds to a class of fluorinated phenoxy-dichlorotriazine isomers, primarily 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine and 2,4-dichloro-6-(4-fluorophenoxy)-1,3,5-triazine . These compounds are not typically sought for their intrinsic biological activity but are highly valued as versatile synthetic intermediates. Their utility is anchored in the predictable, temperature-controlled sequential reactivity of the two chlorine atoms on the 1,3,5-triazine (s-triazine) core. This allows for the rational design and synthesis of a vast library of asymmetrically substituted triazine derivatives. This guide provides an in-depth exploration of the synthesis, reactivity, and application of these pivotal building blocks, with a focus on their role in the development of novel therapeutics, particularly kinase inhibitors, and other functional molecules.

Introduction: The s-Triazine Core in Modern Chemistry

The 1,3,5-triazine (s-triazine) ring is an electron-deficient heterocyclic motif that has established itself as a "privileged structure" in medicinal chemistry, agrochemicals, and materials science.[1] Its prevalence is largely due to the commercial availability and predictable reactivity of its perchlorinated precursor, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The ability to perform sequential nucleophilic aromatic substitution (SNAr) reactions on cyanuric chloride with precise control allows chemists to build complex molecular architectures.[2]

The introduction of a fluorophenoxy group to create 2,4-dichloro-6-(fluorophenoxy)-1,3,5-triazine isomers adds another layer of utility. The fluorine atom serves to modulate the electronic properties of the molecule, influencing the reactivity of the remaining chlorine atoms and potentially enhancing the binding affinity of subsequent derivatives to biological targets.[3][4] These compounds are, therefore, critical starting materials for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery.[5]

Physicochemical and Structural Properties

The key isomers of C₉H₄Cl₂FN₃O are distinguished by the position of the fluorine atom on the phenoxy ring. While extensive experimental data for these specific isomers is limited in public literature, the properties can be reliably inferred from their constituent parts and data on analogous compounds.

| Property | This compound | 2,4-dichloro-6-(4-fluorophenoxy)-1,3,5-triazine |

| IUPAC Name | This compound | 2,4-dichloro-6-(4-fluorophenoxy)-1,3,5-triazine |

| Synonyms | 3-Fluorophenoxy-dichlorotriazine | 4-Fluorophenoxy-dichlorotriazine |

| CAS Number | 112748-45-5[3] | 112748-46-6[6] |

| Molecular Formula | C₉H₄Cl₂FN₃O[3] | C₉H₄Cl₂FN₃O[6] |

| Molecular Weight | 260.05 g/mol [3] | 260.05 g/mol [6] |

| Appearance | Expected to be a white to off-white solid/crystal[7] | Expected to be a white to off-white solid/crystal[7] |

| Solubility | Soluble in organic solvents like DCM, THF, Acetone; low solubility in water.[7] | Soluble in organic solvents like DCM, THF, Acetone; low solubility in water.[7] |

Structural and Analytical Characterization

Confirmation of the structure is typically achieved through a combination of spectroscopic methods.

-

NMR Spectroscopy :

-

¹H NMR : The aromatic region will show a complex multiplet pattern for the four protons on the fluorophenyl ring. The exact chemical shifts and coupling constants will differ between the 3-fluoro and 4-fluoro isomers, providing a key diagnostic tool. For a related compound, this compound, aromatic protons have been reported in the δ 7.30–7.45 ppm range in CDCl₃.[3]

-

¹³C NMR : The spectrum will show distinct signals for the three carbons of the triazine ring, which are highly deshielded (typically δ 165-175 ppm), and the six carbons of the fluorophenoxy ring. The C-F coupling will be observable for the carbons of the phenyl ring.

-

-

Mass Spectrometry (MS) : LCMS analysis would show a protonated molecular ion [M+H]⁺ at approximately m/z 261, confirming the molecular weight.[3] The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio) would be a definitive feature.

-

HPLC : Purity is assessed by HPLC. A typical retention time for the 3-fluoro isomer has been reported at 12.98 minutes using a 5–95% acetonitrile gradient.[3]

Core Reactivity: The SNAr Mechanism and Sequential Substitution

The synthetic utility of dichloro(fluorophenoxy)triazines is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient triazine ring is highly activated towards nucleophilic attack, and the chlorine atoms are excellent leaving groups.

The process occurs via a two-step addition-elimination pathway:

-

Nucleophilic Attack : A nucleophile attacks an electron-deficient carbon atom bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is the rate-determining step.[8]

-

Chloride Elimination : Aromaticity is restored by the expulsion of a chloride ion.[8]

A critical feature of this system is the ability to control the reaction sequentially. The first substitution of a chlorine on cyanuric chloride to add the fluorophenoxy group deactivates the ring slightly, meaning the second substitution requires more forcing conditions (e.g., a higher temperature) than the first, and the third substitution requires higher temperatures still. This temperature-dependent reactivity is the cornerstone of creating complex, asymmetrically substituted triazines.[9]

Caption: The two-step SNAr mechanism on the dichlorotriazine core.

Synthesis and Experimental Protocols

The synthesis of dichloro(fluorophenoxy)triazines is a well-established procedure starting from cyanuric chloride.

General Synthesis Workflow

The overall strategy involves the controlled monosubstitution of cyanuric chloride, followed by subsequent substitutions to build the final molecule of interest.

Caption: Temperature-controlled workflow for synthesizing tri-substituted triazines.

Detailed Protocol: Synthesis of 2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine

This protocol is adapted from established methods for the monosubstitution of cyanuric chloride.[10][11]

Materials:

-

2,4,6-Trichloro-1,3,5-triazine (TCT, cyanuric chloride)

-

4-Fluorophenol

-

Diisopropylethylamine (DIEA) or another non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve TCT (1.0 eq) in anhydrous DCM (to make an approx. 0.2-0.3 M solution).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: In a separate flask, prepare a solution of 4-fluorophenol (1.0 eq) and DIEA (1.0-1.1 eq) in anhydrous DCM.

-

Reaction: Add the 4-fluorophenol/DIEA solution dropwise to the stirred TCT solution at 0 °C over 30-60 minutes.

-

Monitoring: Stir the reaction at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:4 ethyl acetate/hexane mobile phase) until the TCT starting material is consumed (typically 1-2 hours).

-

Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with water (2x) and brine (1x) to remove DIEA salts.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield the title compound as a white solid.

Applications in Drug Discovery and Development

The primary value of dichloro(fluorophenoxy)triazines lies in their use as scaffolds to generate libraries of compounds for biological screening. The s-triazine core is a proven pharmacophore, and its derivatives have shown a wide range of activities.

Kinase Inhibitors for Oncology

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making its components prime targets for drug development.[5] Numerous s-triazine derivatives have been developed as potent inhibitors of these kinases. The dichloro(fluorophenoxy)triazine core provides an ideal starting point for synthesizing analogs of known inhibitors like ZSTK474.[5][12] By reacting the two chlorine atoms with various amines (e.g., morpholine, piperazine derivatives), researchers can rapidly generate novel compounds and explore the structure-activity relationship (SAR).

Derivatives of the s-triazine scaffold have demonstrated potent, often nanomolar, inhibitory activity against key cancer-related kinases.

| Compound Class | Target Kinase(s) | Reported Activity (IC₅₀) | Reference |

| Dimorpholino-s-triazine Derivatives | PI3Kα | 0.32 nM - 16 nM | [5][13] |

| Diaryl-s-triazine Derivatives | EGFR-TK | 36.8 nM - 8.45 µM | [5] |

| Thiophene-triazine-Arylurea Hybrids | PI3Kα / mTOR | 177.4 nM / 12.2 nM | [5] |

| Diaryl-s-triazine Derivatives | FAK | 0.31 µM - 5.1 µM | [5] |

Antifungal and Antimicrobial Agents

The s-triazine scaffold is also a component of molecules with potent antifungal activity.[14] While specific data for derivatives of C₉H₄Cl₂FN₃O is sparse, related triazine-based compounds have shown efficacy against pathogenic fungi such as Candida albicans. For example, certain benzothiazole-triazine hybrids have shown Minimum Inhibitory Concentration (MIC) values as low as 32 µg/mL.[14] The fluorophenoxy-dichlorotriazine core can be used to synthesize novel antifungal candidates by introducing moieties known to contribute to antifungal action.

Safety and Handling

Dichloro(fluorophenoxy)triazines, like their precursor cyanuric chloride, should be handled with care. They are classified as irritants and are harmful if swallowed or inhaled.[15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[17]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from moisture, as triazines can hydrolyze.[17]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[15]

Conclusion

The IUPAC names This compound and 2,4-dichloro-6-(4-fluorophenoxy)-1,3,5-triazine represent highly valuable, though often overlooked, intermediates in chemical synthesis. Their true power lies not in their own properties, but in the potential they unlock. By providing a robust, reactive, and tunable scaffold, they enable researchers and drug development professionals to efficiently construct vast and diverse libraries of novel molecules. The temperature-controlled, sequential SNAr reactivity is a key enabling feature, allowing for the rational design of compounds targeted against critical biological pathways, particularly in oncology. As the search for novel therapeutics continues, the strategic use of such versatile building blocks will remain an indispensable tool in the chemist's arsenal.

References

-

BenchChem. (n.d.). This compound. Retrieved from BenchChem website.[3]

-

ResearchGate. (n.d.). MIC values (μg/mL) of the compounds and fluconazole against fungal strains. [Table]. Retrieved from ResearchGate.[14]

-

ResearchGate. (n.d.). IC50 values of derivatives against cancer cells and relative... [Table]. Retrieved from ResearchGate.[18]

-

ChemicalBook. (2022). 2,4-DICHLORO-6-(4-FLUOROPHENOXY)-1,3,5-TRIAZINE. Retrieved from ChemicalBook.[6]

-

ResearchGate. (n.d.). Cytotoxic IC50 values of the tested compounds against MCF-7 and MCF-10A... [Table]. Retrieved from ResearchGate.[19]

-

BenchChem. (n.d.). The Versatile Reactivity of 2,4-Dichloro-1,3,5-triazine with Nucleophiles: A Technical Guide for Researchers. Retrieved from BenchChem website.[1]

-

ChemicalBook. (n.d.). 112748-45-5(this compound) Product Description. Retrieved from ChemicalBook.[20]

-

ChemicalBook. (n.d.). 2,4-DICHLORO-6-(4-FLUOROPHENOXY)-1,3,5-TRIAZINE Chemical Properties. Retrieved from ChemicalBook.[21]

-

BenchChem. (n.d.). Application Note: Stepwise Substitution on 2,4-dichloro-6-phenoxy-1,3,5-triazine for the Synthesis of Asymmetrically Substituted Triazines. Retrieved from BenchChem website.[22]

-

BioActs. (2018). Material Safety Data Sheet. Retrieved from BioActs website.[23]

-

BenchChem. (n.d.). mechanism of nucleophilic substitution on dichloro-s-triazines. Retrieved from BenchChem website.[8]

-

Biosynth. (2025). Safety Data Sheet. Retrieved from Biosynth website.[15]

-

BenchChem. (n.d.). An In-depth Technical Guide to the Mechanism of Nucleophilic Substitution on 2,4-Dichloro-1,3,5-triazine. Retrieved from BenchChem website.[9]

-

Kraftkolour P/L. (n.d.). SDS: TIE DYE KIT. Retrieved from Cloudfront.net.[17]

-

Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich website.[2]

-

(2010). SAFETY DATA SHEET.[24]

-

BenchChem. (n.d.). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Triazine Inhibitors in Drug Discovery. Retrieved from BenchChem website.[4]

-

He, Y., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 27(5), 1588.[5]

-

Albericio, F., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 519.[10]

-

Wang, L., et al. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic & Medicinal Chemistry, 32, 115997.[13]

-

El-Sayed, M. A., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1234.[12]

-

ResearchGate. (n.d.). Compounds showing antiproliferative/anticancer activity (IC50). [Table]. Retrieved from ResearchGate.[25]

-

Albericio, F., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. PMC.[26]

-

BenchChem. (n.d.). physicochemical properties of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5. Retrieved from BenchChem website.[7]

-

BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,3,5-triazine from Cyanuric Chloride. Retrieved from BenchChem website.[11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4-DICHLORO-6-(4-FLUOROPHENOXY)-1,3,5-TRIAZINE - Safety Data Sheet [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biosynth.com [biosynth.com]

- 16. echemi.com [echemi.com]

- 17. dc1240h7n7gpb.cloudfront.net [dc1240h7n7gpb.cloudfront.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. 112748-45-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 21. 2,4-DICHLORO-6-(4-FLUOROPHENOXY)-1,3,5-TRIAZINE CAS#: 112748-46-6 [amp.chemicalbook.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. bioacts.com [bioacts.com]

- 24. fishersci.com [fishersci.com]

- 25. researchgate.net [researchgate.net]

- 26. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven methodologies to facilitate a thorough understanding and application of this compound's solubility profile. While specific quantitative solubility data for this compound is not extensively published, this guide establishes a predictive framework based on structural analogues and details a robust experimental protocol for its precise determination.

Introduction and Compound Overview

This compound is a versatile heterocyclic compound with significant potential in various scientific fields.[1] Its structure, featuring a triazine core substituted with two reactive chlorine atoms and a 3-fluorophenoxy group, makes it a valuable intermediate in the synthesis of novel agrochemicals, pharmaceuticals (such as kinase inhibitors), and functional materials like metal-organic frameworks (MOFs).[1] The differential reactivity of the chlorine atoms allows for sequential nucleophilic substitutions, enabling the construction of complex, unsymmetrical triazine-based molecules.[1]

Understanding the solubility of this compound in organic solvents is a critical first step for any application, influencing reaction kinetics, purification strategies, formulation development, and biological screening. Poor solubility can lead to unpredictable results in in-vitro assays and challenges in manufacturing and formulation.[2][3]

Compound Properties:

| Property | Value |

| CAS Number | 112748-45-5[1][4] |

| Molecular Formula | C₉H₄Cl₂FN₃O[1][4] |

| Molecular Weight | 260.05 g/mol [1] |

| Physical State | Expected to be a solid at room temperature. |

Theoretical Framework and Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of this compound are its polarity, hydrogen bonding capability, and the potential for π-stacking interactions.

The molecule possesses a polar triazine ring and a substituted phenyl ring, with two electronegative chlorine atoms and a fluorine atom. These features suggest a moderate overall polarity. Based on the behavior of structurally similar triazine derivatives, we can predict its solubility in various classes of organic solvents.[6][7] For instance, 2,4-dichloro-6-methoxy-1,3,5-triazine shows good solubility in polar aprotic and some polar protic solvents.[6][7]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Soluble | The dipole-dipole interactions between the polar solvent and the polar triazine and fluorophenoxy moieties are expected to be strong, facilitating dissolution. |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | While the compound can accept hydrogen bonds at its nitrogen and oxygen atoms, it lacks hydrogen bond donors. The primary interaction will be dipole-dipole. |

| Aromatic | Toluene, Benzene | Moderately Soluble | π-stacking interactions between the aromatic solvent and the phenyl and triazine rings of the solute can promote solubility. |

| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The significant difference in polarity between the solute and these nonpolar solvents results in weak intermolecular forces, leading to poor solubility. |

Experimental Determination of Solubility: The Shake-Flask Method

To obtain precise quantitative solubility data, a systematic experimental approach is essential. The equilibrium shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and accuracy.[8] The following protocol provides a detailed, step-by-step methodology.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Detailed Experimental Protocol

Step 1: Preparation of Saturated Solutions

-

Accurately weigh an excess amount of this compound into a series of glass vials. An amount that is visibly in excess of what will dissolve is required to ensure saturation.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with some systems requiring up to 72 hours.[9] It is advisable to test samples at different time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.[9]

Step 2: Sample Processing

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To separate the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining particulate matter. This step is crucial to avoid artificially high solubility readings.

Step 3: Quantification

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the calibration standards and the diluted sample solution using a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Self-Validating System and Trustworthiness

This protocol incorporates self-validating checks to ensure the trustworthiness of the results:

-

Confirmation of Equilibrium: Taking measurements at multiple time points ensures that the system has reached a true thermodynamic equilibrium.

-

Use of Excess Solid: The visible presence of undissolved solid throughout the experiment confirms that the solution is indeed saturated.

-

Calibration Standards: The use of a multi-point calibration curve ensures the accuracy of the quantification.

-

Replicates: Performing the experiment in triplicate for each solvent provides statistical confidence in the results.

Visualizing the Workflow and Influencing Factors

To better illustrate the experimental process and the interplay of factors affecting solubility, the following diagrams are provided.

Caption: Experimental workflow for the shake-flask solubility determination.

Caption: Key factors influencing the solubility of the target compound.

Conclusion

This technical guide has provided a detailed framework for understanding and determining the solubility of this compound in organic solvents. While specific experimental data is pending, the provided predictive solubility profile, grounded in the principles of chemical interactions, offers a valuable starting point for experimental design. The detailed shake-flask protocol equips researchers with a robust and reliable method to generate high-quality, quantitative solubility data. This foundational knowledge is paramount for the successful application of this versatile compound in research and development.

References

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available at: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

solubility experimental methods.pptx - Slideshare. Available at: [Link]

-

Solubility of triazine pesticides in pure and modified subcritical water. | Semantic Scholar. Available at: [Link]

-

Solubility of triazine pesticides in pure and modified subcritical water - PubMed. Available at: [Link]

-

This compound - LookChem. Available at: [Link]

-

2,4-dichloro-6-methoxy-1,3,5-triazine - Solubility of Things. Available at: [Link]

-

Influence of linker groups on the solubility of triazine dendrimers - RSC Publishing. Available at: [Link]

-

Influence of linker groups on the solubility of triazine dendrimers - ResearchGate. Available at: [Link]

- Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents.

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. Available at: [Link]

- CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.

-

2,4-Dichloro-6-(4-methoxyphenyl)-1, 3,5-triazine (Appolo-122) - Sarex. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. This compound|lookchem [lookchem.com]

- 5. chem.ws [chem.ws]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

mechanism of action of fluorophenoxy triazine compounds

An In-Depth Technical Guide to the Kinase Inhibitory Mechanism of Fluorophenoxy Triazine Compounds

Abstract

The 1,3,5-triazine scaffold represents a versatile and privileged structure in medicinal chemistry, giving rise to compounds with a wide array of biological activities, from herbicidal to potent anticancer effects. This technical guide focuses on a prominent class of these derivatives, fluorophenoxy triazines, and elucidates their mechanism of action as potent kinase inhibitors. For researchers and drug development professionals, understanding this mechanism is critical for the rational design of next-generation targeted therapeutics. We will dissect the molecular interactions, downstream cellular consequences, and key experimental methodologies used to characterize these compounds, with a primary focus on the PI3K/Akt/mTOR signaling pathway—a critical axis in cancer cell proliferation and survival.

The Triazine Scaffold: A Foundation for Diverse Bioactivity

The symmetrical 1,3,5-triazine is a six-membered heterocyclic aromatic ring. Its unique electronic properties and the ability to be substituted at three distinct positions have made it an attractive core for developing compounds with diverse biological functions.[1][2] Historically, triazine derivatives like atrazine have been widely used as herbicides, with a mechanism centered on the inhibition of photosynthesis at photosystem II.[3][4][5][6] However, modern medicinal chemistry has repurposed this scaffold to target critical pathways in human disease. By modifying the substituents, researchers have developed triazine derivatives that function as potent inhibitors of enzymes crucial for tumorigenesis, particularly protein kinases.[1][2]

Primary Mechanism of Action: Inhibition of Protein Kinases

A significant body of research has identified various fluorophenoxy and related triazine compounds as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[7][8][9] These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[10]

The versatility of the triazine core allows for the targeting of a range of kinases, including:

-

PI3K/mTOR: A central pathway regulating cell growth, proliferation, and survival.[1][11][12]

-

VEGFR-2: A key receptor tyrosine kinase involved in angiogenesis.[10]

-

c-Met and FAK: Kinases implicated in cell motility, invasion, and metastasis.[13][14]

-

EGFR: A receptor tyrosine kinase often mutated or overexpressed in various cancers.[15]

This guide will focus on the dual inhibition of the PI3K/Akt/mTOR pathway, a frequently observed and therapeutically significant mechanism for this class of compounds.[12]

The PI3K/Akt/mTOR Signaling Pathway: A Prime Target in Oncology

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, survival, and proliferation. Its aberrant activation is a hallmark of many human cancers, making it a high-priority target for drug development.

Below is a diagram illustrating the canonical PI3K/Akt/mTOR signaling pathway and the points of inhibition by fluorophenoxy triazine compounds.

Caption: PI3K/Akt/mTOR pathway with inhibition points for triazine compounds.

Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates the serine/threonine kinase Akt. Akt then activates mTOR Complex 1 (mTORC1), leading to the phosphorylation of downstream effectors like p70S6K and 4E-BP1, ultimately promoting protein synthesis and cell proliferation. Many fluorophenoxy triazine derivatives have been shown to act as dual inhibitors, targeting both PI3K and mTOR directly.[11][12]

Quantitative Analysis of Kinase Inhibition

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. Lower IC₅₀ values indicate greater potency.

| Compound Class/Example | Target Kinase(s) | IC₅₀ (nM) | Cell Line(s) | Reference |

| 1,3,5-Triazine Derivative 3 | PI3K | 3.41 | - | [1] |

| mTOR | 8.45 | - | [1] | |

| 1,3,5-Triazine Derivative 6h | PI3Kα | Potent | HeLa | [12] |

| mTOR | Potent | HeLa | [12] | |

| Quinazoline-Triazine Hybrid 12 | EGFR | 36.8 | - | [15] |

| Diarylamino-1,3,5-Triazine 24 | FAK | 400 | - | [15] |

Note: "Potent" indicates significant activity was reported without a specific IC₅₀ value in the source text.

Experimental Workflow for Characterizing Mechanism of Action

Elucidating the precise mechanism of action requires a multi-faceted experimental approach. The following workflow is a standard, self-validating system for characterizing novel kinase inhibitors.

Step-by-Step Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory effect of the compound on the target kinase activity and calculate the IC₅₀ value.

-

Causality: This is the primary validation step. A direct interaction with the purified enzyme confirms that the compound is not acting through off-target or cytotoxic effects in a cellular context.

-

Methodology:

-

Immobilize a kinase-specific substrate on a multi-well plate.

-

Prepare a reaction mixture containing the purified kinase (e.g., PI3Kα, mTOR), ATP, and varying concentrations of the fluorophenoxy triazine compound (from sub-nanomolar to micromolar ranges).

-

Add the reaction mixture to the wells and incubate at 37°C for a specified time (e.g., 60 minutes) to allow for phosphorylation.

-

Wash the wells to remove unbound reagents.

-

Add a phosphorylation-specific antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).

-

After incubation and washing, add a chemiluminescent or colorimetric substrate for the conjugated enzyme.

-

Measure the signal using a plate reader. The signal intensity is proportional to the kinase activity.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀.

-

Protocol 2: Cellular Proliferation Assay (e.g., MTT or SRB Assay)

-

Objective: To assess the compound's effect on the growth and viability of cancer cell lines.

-

Causality: This links the enzymatic inhibition to a cellular phenotype. If the compound inhibits a pro-proliferative kinase, it should reduce cell growth.

-

Methodology:

-

Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the triazine compound for 48-72 hours.

-